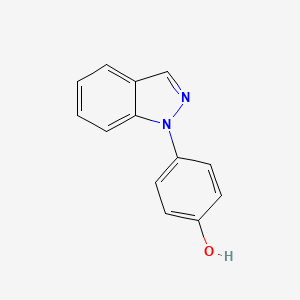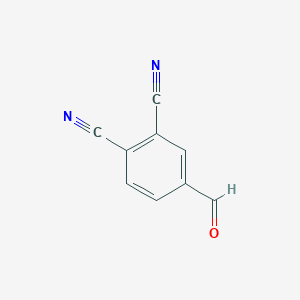
4-(1H-indazol-1-yl)phénol
Vue d'ensemble
Description
4-(1H-indazol-1-yl)phenol is an organic compound that belongs to the class of phenylimidazoles. It consists of a benzene ring linked to an indazole ring through a carbon-carbon bond. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
4-(1H-indazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 4-(1H-indazol-1-yl)phenol is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation .
Mode of Action
These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The interaction with iNOS could potentially alter the production of NO, influencing immune response and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-1-yl)phenol typically involves the Ullmann reaction, where p-bromoanisole and imidazole are used as starting materials. The reaction is carried out in the presence of a catalyst, alkali, and a reaction solvent. After the reaction, the product is extracted, and the organic phase is treated with saturated salt water, stirred, separated, dried, and crystallized using methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole. This intermediate is then demethylated using boron tribromide, followed by recrystallization to yield 4-(1H-indazol-1-yl)phenol .
Industrial Production Methods
Industrial production methods for 4-(1H-indazol-1-yl)phenol are similar to the laboratory synthesis but are scaled up to meet market demands. The process involves the same Ullmann reaction and subsequent steps, with optimizations for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-indazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-imidazol-1-yl)phenol
- 1-(4-hydroxyphenyl)imidazole
- 1-(4-methoxyphenyl)-1H-imidazole
Uniqueness
4-(1H-indazol-1-yl)phenol is unique due to its specific structure, which combines the properties of both indazole and phenol. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
4-indazol-1-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPHYKAOPBRCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)
![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)
![N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)
![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)
![N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide](/img/structure/B2416286.png)
![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)




